molecular formula C9H7NO2S B1660791 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one CAS No. 83396-71-8

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B1660791
CAS No.: 83396-71-8
M. Wt: 193.22 g/mol
InChI Key: FNIJNQKPASQIFL-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazole and a thiophene ring

Mechanism of Action

Target of Action

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one primarily targets specific enzymes or receptors involved in inflammatory and microbial processes. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, and microbial enzymes essential for bacterial survival .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This interaction leads to a decrease in inflammatory responses and provides antimicrobial effects by disrupting essential bacterial processes .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins and thromboxanes. This results in decreased inflammation, pain, and fever. Additionally, the compound’s antimicrobial action disrupts bacterial cell wall synthesis and protein production, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility and stability in the gastrointestinal tract .

Result of Action

At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced production of inflammatory mediators and bacterial cell death. At the cellular level, this translates to decreased inflammation, pain relief, and antimicrobial effects, contributing to its therapeutic efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may impact its stability. The presence of other drugs or food can also alter its pharmacokinetic properties, affecting its overall effectiveness .

: Information synthesized from various sources on the mechanism of action of thiophene derivatives and their pharmacological properties.

Preparation Methods

The synthesis of 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of thiophene derivatives with oxazole precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the oxazole ring .

Chemical Reactions Analysis

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxazole ring to form corresponding amines.

Scientific Research Applications

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one has several applications in scientific research:

Comparison with Similar Compounds

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one can be compared with other thiophene and oxazole derivatives:

The uniqueness of this compound lies in its combined structural features of both thiophene and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIJNQKPASQIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CS2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327484
Record name 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83396-71-8
Record name 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

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